molecular formula C7H5BrINO3 B6192505 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid CAS No. 2648939-62-0

2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Cat. No.: B6192505
CAS No.: 2648939-62-0
M. Wt: 357.9
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Description

2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with bromine and iodine atoms, as well as an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid typically involves the bromination and iodination of a pyridine derivative, followed by the introduction of the acetic acid group. One common method involves the bromination of 2-oxo-1,2-dihydropyridine, followed by iodination using iodine and a suitable oxidizing agent. The final step involves the reaction of the halogenated pyridine with chloroacetic acid under basic conditions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the halogenation steps and efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can introduce various aryl or alkyl groups onto the pyridine ring .

Scientific Research Applications

2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can participate in halogen bonding, which can enhance the binding affinity to the target. The acetic acid moiety can also interact with active sites of enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • 2-(5-iodo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid
  • 2-(5-bromo-3-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

Uniqueness

The uniqueness of 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid lies in its specific substitution pattern, which provides distinct reactivity and binding properties compared to other similar compounds.

Properties

CAS No.

2648939-62-0

Molecular Formula

C7H5BrINO3

Molecular Weight

357.9

Purity

95

Origin of Product

United States

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